molecular formula C21H22N6O6 B1663910 11-Deazahomofolic acid CAS No. 119770-54-6

11-Deazahomofolic acid

Cat. No. B1663910
M. Wt: 454.4 g/mol
InChI Key: MJHZEXKOLNBMAE-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Deazahomofolic acid is an inhibitor of phosphoribosylglycinamide formyltransferase.

Scientific Research Applications

Fluorescent Probes in Enzymology

11-Deazahomofolic acid, as part of the 8-azapurines group, is significant in enzymological studies due to its fluorescence emission properties. These properties make it a valuable tool as a fluorescent probe in various biochemical processes, including enzymatic reactions involved in purine metabolism and RNA editing. It's extensively used in analytical and clinical applications, especially in cell homogenates (Wierzchowski, Antosiewicz, & Shugar, 2014).

Antitumor Agents

Deaza analogs of folic acid, which includes 11-Deazahomofolic acid, have shown promise as antitumor agents. These compounds target enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT). Their effectiveness is also influenced by their ability to be transported into cells and converted to poly-L-gamma-glutamate forms (Kisliuk, 2003).

Hyaluronic Acid Derivatives

Minor chemical modifications of hyaluronic acid, like esterification, can lead to the production of polymers that have various applications in wound-covering, anti-adhesive devices, and tissue engineering. These innovations in medical and pharmaceutical fields underscore the importance of derivatives like 11-Deazahomofolic acid in developing new treatment methods and materials (Abatangelo et al., 2020).

Energy and Environment Research

In the broader context of energy and environment, studies have explored the application of methods like Data Envelopment Analysis (DEA) to assess sustainability and environmental impacts. This reflects the importance of research methodologies and tools, like those that might involve 11-Deazahomofolic acid, in addressing global challenges such as climate change and environmental pollution (Sueyoshi, Yuan, & Goto, 2017).

Enzyme Inhibition Study

Research into nitrogen heterocycles, including derivatives of 1-deazapurines, reveals the potential of these compounds in inhibiting various enzymes. This kind of research is essential for drug development against diseases associated with these enzymes, indicating the broader pharmacological relevance of 11-Deazahomofolic acid and its analogs (Ali et al., 2016).

Apoptosis in Leukemia Cells

Studies on 3-Deazaadenosine, a related compound, demonstrate its role in inducing apoptosis in leukemia cells. This highlights the potential therapeutic applications of deaza compounds in treating cancers and understanding the molecular mechanisms of cell death (Kim et al., 2000).

Anticancer and Antiviral Activity

The synthesis of bioisosteric deaza analogues of purine nucleosides, which include compounds like 11-Deazahomofolic acid, has shown significant anticancer and antiviral activities. These findings are crucial in the ongoing efforts to develop effective treatments for these diseases (Matyugina, Kochetkov, & Khandazhinskaya, 2021).

Radiotracer Synthesis

11-Deazahomofolic acid derivatives can be used in the synthesis of radiotracers, which are essential in medical imaging like Positron Emission Tomography (PET). This application demonstrates the versatility of these compounds in various scientific and medical fields (Allard et al., 2008).

properties

CAS RN

119770-54-6

Product Name

11-Deazahomofolic acid

Molecular Formula

C21H22N6O6

Molecular Weight

454.4 g/mol

IUPAC Name

(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H22N6O6/c22-21-26-17-16(19(31)27-21)24-13(10-23-17)3-1-2-11-4-6-12(7-5-11)18(30)25-14(20(32)33)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,23,26,27,31)/t14-/m0/s1

InChI Key

MJHZEXKOLNBMAE-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

11-Deazahomofolic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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